DM4-Sme

Übersicht

Beschreibung

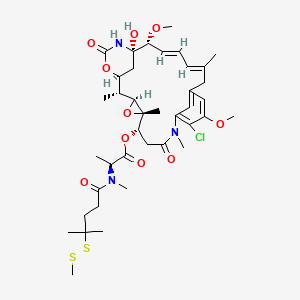

DM4-SMe ist eine zytotoxische Komponente von Antikörper-Wirkstoff-Konjugaten und ein Metabolit von Antikörper-Maytansin-Konjugaten und Tubulin-Inhibitoren. Es kann durch Disulfidbrücken oder Thioetherbrücken stabilisiert werden, die an den Antikörper binden. Diese Verbindung ist bekannt für ihre potente hemmende Wirkung auf Tubulin, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von Maytansin-Derivaten beinhaltenDie Reaktionsbedingungen erfordern oft eine präzise Steuerung von Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Verfahren beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Verbindung wird dann unter spezifischen Bedingungen stabilisiert und gelagert, um ihre Aktivität zu erhalten .

Wirkmechanismus

Target of Action

DM4-Sme, a metabolite of antibody-maytansin conjugates (AMCs), primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .

Mode of Action

This compound acts as a tubulin inhibitor . It binds to tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death . This compound can be linked to an antibody through a disulfide bond or a stable thioether bond, allowing it to specifically target cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the dynamic instability of microtubules, which is essential for their function in cell division . This leads to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

ADCs are designed to selectively deliver the cytotoxic drug to tumor tissues, sparing normal tissues, thereby improving its therapeutic window .

Result of Action

The molecular effect of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . On a cellular level, this leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This compound has been shown to inhibit KB cells with an IC50 of 0.026 nM, indicating its potent cytotoxicity .

Action Environment

The action, efficacy, and stability of this compound, like other ADCs, can be influenced by various environmental factors. These can include the characteristics of the tumor microenvironment, the expression level of the target antigen on cancer cells, and the presence of competing substrates

Biochemische Analyse

Biochemical Properties

DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DM4-SMe is synthesized through a series of chemical reactions involving the modification of maytansine derivativesThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then stabilized and stored under specific conditions to maintain its activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DM4-SMe durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Thiomethylgruppe modifizieren und die Aktivität der Verbindung beeinflussen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Derivate von this compound mit veränderter biologischer Aktivität und Stabilität. Diese Produkte werden oft in der weiteren Forschung verwendet, um neue therapeutische Anwendungen zu erforschen .

Wissenschaftliche Forschungsanwendungen

DM4-SMe hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen der Tubulin-Inhibition und der Auswirkungen chemischer Modifikationen auf die biologische Aktivität verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Auswirkungen der Tubulin-Inhibition auf Zellteilung und -proliferation zu untersuchen.

Medizin: Wird bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten zur gezielten Krebstherapie eingesetzt und nutzt seine starke zytotoxische Wirkung.

Industrie: Wird bei der Produktion von Forschungsreagenzien und therapeutischen Wirkstoffen eingesetzt und trägt zu Fortschritten in der Arzneimittelentwicklung bei

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Tubulin hemmt, ein Protein, das für die Zellteilung unerlässlich ist. Die Verbindung bindet an Tubulin und verhindert so seine Polymerisation zu Mikrotubuli, die für die Mitose notwendig sind. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in sich schnell teilenden Zellen, was es zu einem wirksamen Werkzeug in der Krebsforschung macht .

Vergleich Mit ähnlichen Verbindungen

DM4-SMe wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

DM1: Ein weiteres Maytansin-Derivat, das in Antikörper-Wirkstoff-Konjugaten verwendet wird. This compound hat eine Thiomethylgruppe, die im Vergleich zu DM1 eine andere Stabilität und Reaktivität bietet.

Maytansin: Die Stammverbindung, von der this compound abgeleitet ist.

Liste ähnlicher Verbindungen

- DM1

- Maytansin

- S-Methyl-DM1

- S-Methyl-DM4

Die einzigartige chemische Struktur und die starke biologische Aktivität von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und der therapeutischen Entwicklung.

Eigenschaften

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLNAIFGVAUBEJ-SIDGEOBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56ClN3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)

![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)